

4,4-Dimethyloxazolidine-2-thione safety and hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,4-Dimethyloxazolidine-2-thione

Cat. No.: B188968

[Get Quote](#)

An In-depth Technical Guide to the Safety and Hazards of **4,4-Dimethyloxazolidine-2-thione**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyloxazolidine-2-thione (CAS No. 54013-55-7) is a heterocyclic organic compound featuring an oxazolidine ring with a thione functional group.^[1] It is primarily utilized in chemical synthesis, often as a building block or auxiliary.^{[2][3]} Notably, it serves as an achiral auxiliary in the synthesis of key intermediates for carbapenem antibiotics, a critical class of drugs.^[4] While its utility in research and development is significant, a thorough understanding of its safety profile and associated hazards is paramount for any professional handling this compound. This guide provides a comprehensive technical overview of its physicochemical properties, toxicological profile, handling protocols, and emergency procedures, designed to empower researchers to work safely and effectively.

Physicochemical and Chemical Identity

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. **4,4-Dimethyloxazolidine-2-thione** is typically an off-white to pale yellow crystalline solid.^[1] Its structure, containing both sulfur and nitrogen atoms and capable of hydrogen bonding, influences its reactivity and solubility.^[1]

Property	Value	Source(s)
CAS Number	54013-55-7	[5]
Molecular Formula	C ₅ H ₉ NOS	[5]
Molecular Weight	131.20 g/mol	[5]
IUPAC Name	4,4-dimethyl-1,3-oxazolidine-2-thione	[5]
Synonyms	4,4-Dimethyl-2-oxazolidinethione, 4,4-Dimethyloxazoline-2-thiol	[1] [5]
Appearance	Off-white crystalline solid	[1]
Melting Point	122-124 °C	[1]
Boiling Point	139.9±23.0 °C (Predicted)	[1]
Density	1.16±0.1 g/cm ³ (Predicted)	[1]

Core Toxicological Profile & Hazard Classification

The primary hazards associated with **4,4-Dimethyloxazolidine-2-thione** are acute toxicity upon exposure, irritation to the skin, eyes, and respiratory system, and a potential for thyroid toxicity based on data from related compounds.

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provide a standardized summary of the key hazards.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

(Source: Consolidated from Safety Data Sheets and Chemical Databases[5])

Mechanistic Insights into Toxicity

For a scientific audience, understanding the potential mechanisms of toxicity is crucial for appreciating the risks.

- Goitrogenic Potential: The most significant toxicological concern for the 1,3-oxazolidine-2-thione class of compounds is their goitrogenic (antithyroid) activity.[6] Compounds with this structural motif, found naturally in some cruciferous vegetables, are known to interfere with thyroid function.[6][7] This effect is a key consideration for any risk assessment involving repeated or chronic exposure.
- Cytotoxicity: In vitro studies on related 1,3-oxazolidine-2-thione derivatives have demonstrated cytotoxicity in rat macrophages, indicated by a significant leakage of lactate dehydrogenase (LDH), an enzyme released upon cell damage.[6] This suggests a direct damaging effect on cell membranes.
- Irritation and Potential for Hydrolysis: The pronounced irritant effects on skin, eyes, and the respiratory tract are likely linked to the reactivity of the thione group. While specific hydrolysis data for this compound is scarce, its oxygen analog, 4,4-dimethyloxazolidine, is known to

hydrolyze and release formaldehyde, a potent irritant and sensitizer.^[8] It is plausible that **4,4-Dimethyloxazolidine-2-thione** could undergo a similar hydrolysis or degradation process, releasing reactive sulfur-containing species that contribute to its irritant properties.

Comprehensive Hazards in a Research Setting

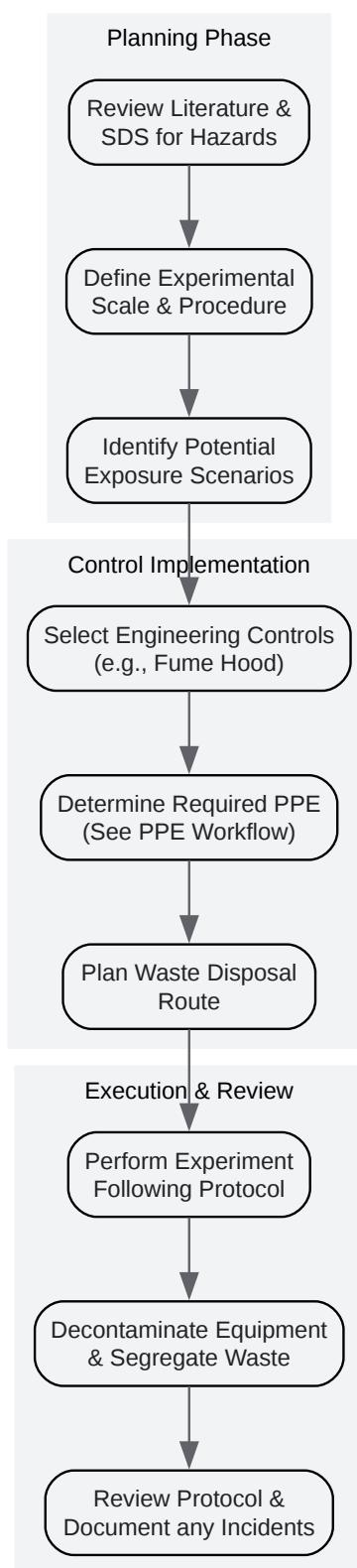
Beyond direct toxicological effects, researchers must consider the hazards associated with the compound's synthesis, reactivity, and handling in a laboratory environment.

Synthesis Hazards

A common laboratory and industrial synthesis of **4,4-Dimethyloxazolidine-2-thione** involves the reaction of 2-amino-2-methylpropanol with carbon disulfide (CS₂), often in a solvent like toluene.^[4] This process introduces significant hazards:

- Carbon Disulfide (CS₂): This reagent is extremely hazardous. It is highly volatile, has a very low autoignition temperature, and is highly toxic by inhalation, causing severe harm to the central nervous system. Its use demands stringent engineering controls, including a high-performance chemical fume hood and explosion-proof equipment.
- Reaction Exotherm: The reaction can be exothermic, requiring careful temperature control to prevent runaway reactions, especially during the addition of carbon disulfide.^[4]

Chemical Reactivity and Stability

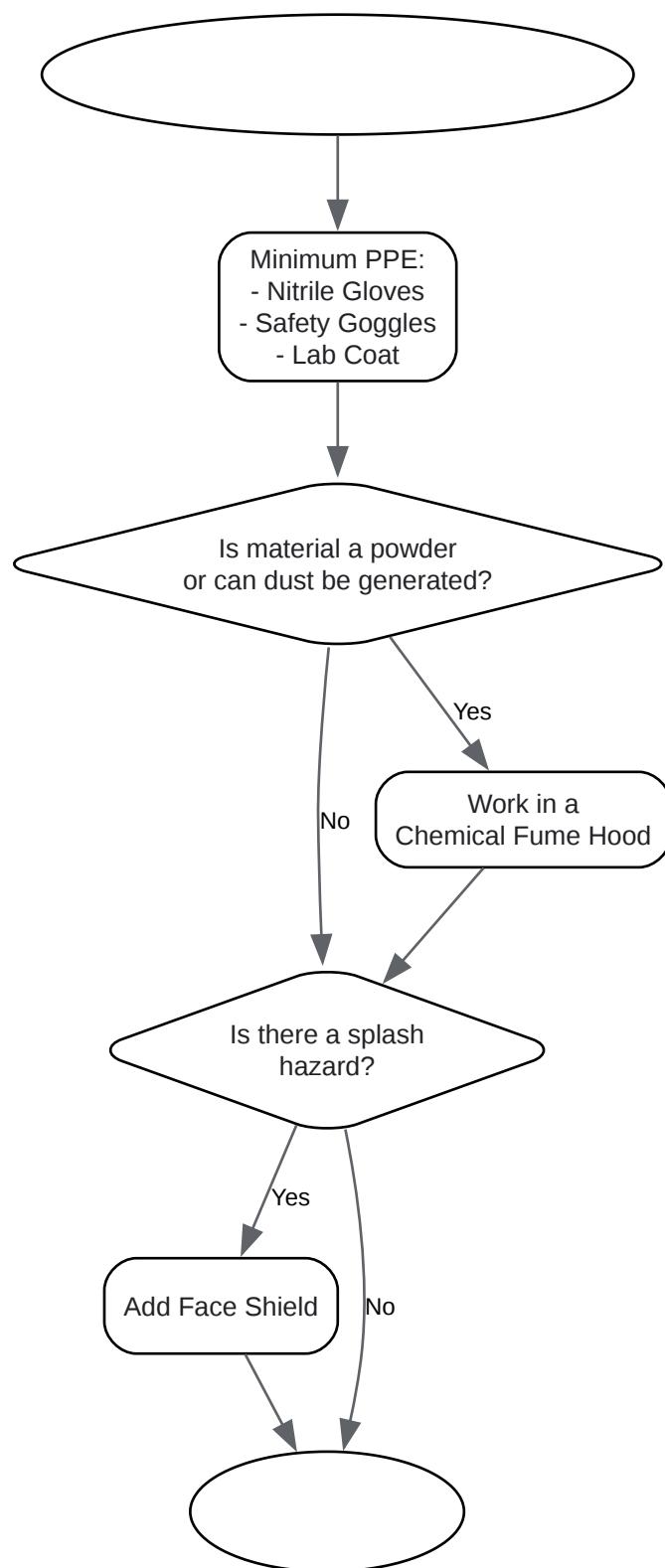

- Incompatible Materials: Avoid contact with strong oxidizing agents, which can react vigorously with the thione group.
- Thermal Isomerization: Researchers using analytical techniques like gas chromatography (GC) should be aware that related oxazolidine-2-thiones can undergo thermal core isomerization to the more stable 1,3-thiazolidine-2-one isomer at elevated temperatures.^[6] This could lead to misinterpretation of analytical results if not accounted for.
- Decomposition: When heated to decomposition or during combustion, it may emit poisonous and corrosive fumes, including nitrogen oxides (NO_x) and sulfur oxides (SO_x).

Protocols for Safe Handling and Use

A multi-layered approach combining risk assessment, engineering controls, and personal protective equipment is essential for the safe management of this compound.

Risk Assessment Workflow

Before any new protocol is initiated, a thorough risk assessment should be performed. The following workflow provides a structured approach.


[Click to download full resolution via product page](#)

Caption: A structured workflow for risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

- Primary Engineering Control: Always handle **4,4-Dimethyloxazolidine-2-thione**, especially when in powdered form or during synthesis, within a certified chemical fume hood to prevent inhalation of dust or vapors.
- Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be used in addition to goggles when there is a significant risk of splashes.
- Skin Protection:
 - Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.
 - Lab Coat: A flame-resistant lab coat should be worn and kept buttoned. Ensure cuffs are snug to prevent dust from entering.
- Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

The following decision tree can guide the selection of appropriate PPE.

[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting appropriate PPE.

Storage and Handling Procedures

- Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[\[6\]](#)
Keep away from incompatible materials such as strong oxidizers. The storage area should be isolated from sources of community water.[\[6\]](#)
- Handling: Avoid all personal contact, including inhalation of dust.[\[6\]](#) Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling. Contaminated work clothes should be laundered separately before reuse.[\[6\]](#)

Emergency and Decontamination Procedures

Prompt and correct response to an emergency is critical to mitigating harm.

First Aid Measures

Exposure Route	First Aid Protocol
Eye Contact	Immediately flush eyes with fresh, running water for at least 15 minutes, holding eyelids apart to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Skin Contact	Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water and soap if available. Seek medical attention if irritation develops or persists.[6]
Inhalation	Remove the person from the contaminated area to fresh air. Keep the patient warm and at rest. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion	Rinse mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[6]

Spill and Fire Response

- Spill Response: For a small spill, evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. Place into a suitable, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For a large spill, evacuate the area and contact emergency services.[6]
- Fire Fighting: This material is non-combustible, but its container may burn in a fire, releasing toxic fumes. Use an extinguishing agent suitable for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide). Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Waste Disposal

Dispose of **4,4-Dimethyloxazolidine-2-thione** and any contaminated materials as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Do not allow the material to enter drains or waterways. Given the lack of specific ecotoxicity data, a conservative approach assuming aquatic toxicity is warranted.

Conclusion

4,4-Dimethyloxazolidine-2-thione is a valuable synthetic intermediate, but it possesses a significant hazard profile that demands respect and careful management. Its acute toxicity, irritant properties, and, most notably, the potential for goitrogenic effects underscore the need for stringent safety protocols. For researchers, the hazards associated with its synthesis from reagents like carbon disulfide are often greater than those of the final product. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, scientists can mitigate the risks and utilize this compound effectively and safely in their research and development endeavors.

References

- Radulović, N. S., et al. (2017). Two goitrogenic 1,3-oxazolidine-2-thione derivatives from Brassicales taxa: Challenging identification, occurrence and immunomodulatory effects. *Food and Chemical Toxicology*, 110, 146-156.
- Radulović, N. S., et al. (2017). Two goitrogenic 1,3-oxazolidine-2-thione derivatives from Brassicales taxa: Challenging identification, occurrence and immunomodulatory effects. ResearchGate.
- Tewari, N., et al. (2006). An Improved Process for the Preparation of **4,4-Dimethyloxazolidine-2-thione**. ResearchGate.
- U.S. Environmental Protection Agency. (1996). R.E.D. Facts: 4,4-Dimethyloxazolidine. EPA-738-F-96-007.
- Kim, H., et al. (2000). Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. *Journal of the Chemical Society, Perkin Transactions 1*, (13), 2035-2040.
- Matsumoto, T., Itoh, H., & Akiba, Y. (1968). 5-Vinyl-2-Oxazolidinethione, a Goitrogen in Rapeseed, in Growing Chicks. ResearchGate.
- Clandinin, D. R., et al. (1966). Effect of (+)-5-vinyl-2-oxazolidinethione on thyroid follicle cells of chicks. ResearchGate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2778975, **4,4-Dimethyloxazolidine-2-thione**. PubChem.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- D'Accolti, L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. *Molecules*, 26(14), 4296.
- U.S. Environmental Protection Agency. (2012). Methyloxazolidines Summary Document: Registration Review: Initial Docket. EPA-HQ-OPP-2012-0007.
- PubChemLite. (n.d.). **4,4-dimethyloxazolidine-2-thione** (C5H9NOS).
- Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 4,4-dimethyloxazolidine.
- ResearchGate. (n.d.). The identification of 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones from the reaction of glucose with benzyl isothiocyanate.
- Haz-Map. (n.d.). 4,4-Dimethyloxazolidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62010, 4,4-Dimethyl oxazolidine. PubChem.
- Zuppa, A., et al. (2006). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. *Molecules*, 11(7), 543-553.
- CAS Common Chemistry. (n.d.). 4,4-Dimethyloxazolidine.
- Australian Government Department of Health. (2018). Oxazolidine, 4,4-dimethyl-: Human health tier II assessment.
- de la Cruz, P., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. *Organic & Biomolecular Chemistry*, 5(8), 1263-1270.
- Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. *PLOS ONE*, 17(5), e0268006.
- Sbardella, G., et al. (2020). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. *RSC Advances*, 10(43), 25654-25665.
- ResearchGate. (n.d.). Synthetic protocol of 4,5-dimethylimidazolidine-2-thione.
- Metwally, M. A., et al. (2012). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45088186, 2,4-Dimethyl-1,2,4-thiadiazolidine-5-thione. PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 54013-55-7: 4,4-Dimethyloxazolidine-2-thione [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,4-Dimethyloxazolidine-2-thione | C5H9NOS | CID 2778975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Two goitrogenic 1,3-oxazolidine-2-thione derivatives from Brassicales taxa: Challenging identification, occurrence and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- To cite this document: BenchChem. [4,4-Dimethyloxazolidine-2-thione safety and hazards]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188968#4-4-dimethyloxazolidine-2-thione-safety-and-hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com